molecular formula C6H8Cl4O2 B1262027 beta-2,3,5,6-Tetrachloro-1,4-cyclohexanediol

beta-2,3,5,6-Tetrachloro-1,4-cyclohexanediol

Cat. No. B1262027
M. Wt: 253.9 g/mol
InChI Key: HEKABVPXDRPMAT-FYRFQUNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-2,3,5,6-Tetrachloro-1,4-cyclohexanediol is a member of cyclohexanols.

Scientific Research Applications

Biodegradation of Pollutants

Beta-2,3,5,6-Tetrachloro-1,4-cyclohexanediol (TDOL) plays a role in the biodegradation of delta-hexachlorocyclohexane (HCH), a toxic and recalcitrant pollutant. Studies reveal that specific enzymes, such as LinA and LinB, found in certain bacterial strains like Sphingobium sp. BHC-A, catalyze the conversion of delta-HCH to TDOL via a series of dechlorination reactions. These enzymes facilitate the degradation of HCH isomers, thus contributing to the bioremediation of contaminated environments (Wu et al., 2007) (Wu et al., 2007).

Environmental Remediation

TDOL is identified as a key metabolite in the degradation process of alpha- and gamma-HCH. The haloalkane dehalogenase LinB from Sphingobium indicum B90A is responsible for hydroxylating beta-HCH and delta-HCH, leading to the formation of TDOL. This process is crucial for developing remediation technologies for areas contaminated with various HCH isomers (Raina et al., 2008).

Chemical Synthesis

TDOL and related compounds are also relevant in chemical synthesis. Research indicates the potential for creating cyclohexanediol compounds through green synthesis methods using zeolites as catalysts under solvent-free conditions. This approach is significant for establishing environmentally friendly routes for synthesizing such chemicals (Lei et al., 2016).

Anaerobic Degradation

TDOL is found to be involved in the anaerobic degradation of HCH isomers in liquid and soil slurry systems. The degradation process in these systems is effective in detoxifying soils polluted with HCH, suggesting the importance of TDOL in environmental clean-up efforts (Quintero et al., 2005).

properties

Product Name

beta-2,3,5,6-Tetrachloro-1,4-cyclohexanediol

Molecular Formula

C6H8Cl4O2

Molecular Weight

253.9 g/mol

IUPAC Name

(2S,3S,5R,6R)-2,3,5,6-tetrachlorocyclohexane-1,4-diol

InChI

InChI=1S/C6H8Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h1-6,11-12H/t1-,2-,3+,4+,5?,6?

InChI Key

HEKABVPXDRPMAT-FYRFQUNGSA-N

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@@H](C1O)Cl)Cl)O)Cl)Cl

SMILES

C1(C(C(C(C(C1Cl)Cl)O)Cl)Cl)O

Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)O)Cl)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-2,3,5,6-Tetrachloro-1,4-cyclohexanediol
Reactant of Route 2
beta-2,3,5,6-Tetrachloro-1,4-cyclohexanediol
Reactant of Route 3
beta-2,3,5,6-Tetrachloro-1,4-cyclohexanediol
Reactant of Route 4
beta-2,3,5,6-Tetrachloro-1,4-cyclohexanediol
Reactant of Route 5
beta-2,3,5,6-Tetrachloro-1,4-cyclohexanediol
Reactant of Route 6
beta-2,3,5,6-Tetrachloro-1,4-cyclohexanediol

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